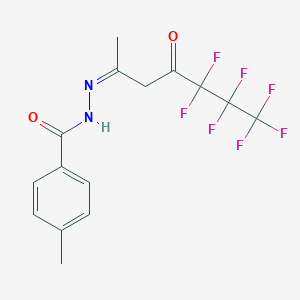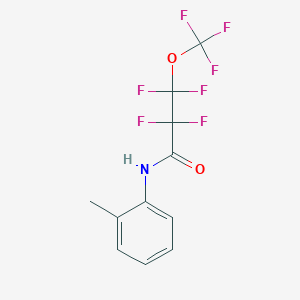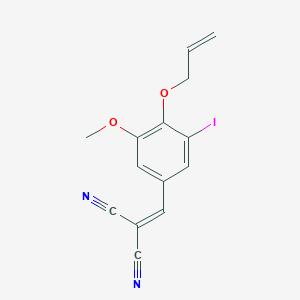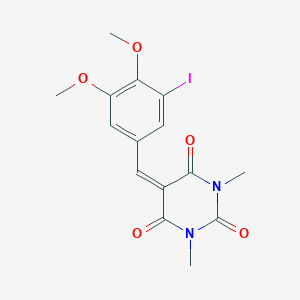![molecular formula C23H18BrClN2O3S B404837 ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404837.png)
ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes bromobenzylidene, chlorophenyl, and thiazolopyrimidine moieties
准备方法
The synthesis of ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include bromobenzaldehyde, chlorophenylacetic acid, and thiazolopyrimidine derivatives. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- 2-(2-bromobenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 3-(4-bromophenyl)(1,3)thiazolo(3,2-a)benzimidazole hydrochloride
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity
属性
分子式 |
C23H18BrClN2O3S |
|---|---|
分子量 |
517.8g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18BrClN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-7-9-17(25)10-8-15)21(28)18(31-23)12-14-5-4-6-16(24)11-14/h4-12,20H,3H2,1-2H3/b18-12- |
InChI 键 |
XPIHGEAQPAJOET-PDGQHHTCSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(14-Propionyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)-1-propanone](/img/structure/B404754.png)

![2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B404758.png)


![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)

![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404774.png)


![Ethyl 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-cyanoacrylate](/img/structure/B404778.png)
![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404779.png)

